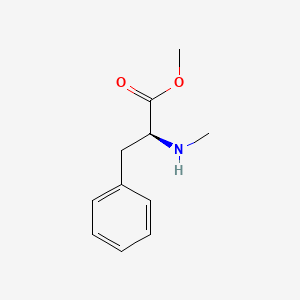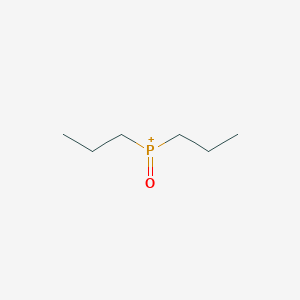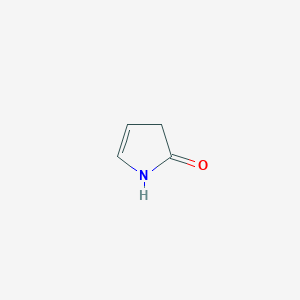
1H-Pyrrol-2(3H)-one
概要
説明
1H-Pyrrol-2(3H)-one, also known as 2-Pyrrolidinone, is a heterocyclic organic compound with the molecular formula C₄H₅NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is a lactam, which is a cyclic amide, and it plays a significant role in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2(3H)-one can be synthesized through several methods. One common method involves the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method includes the reduction of succinimide using lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of succinimide. This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-Pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinimide.
Reduction: Reduction of this compound can yield pyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Succinimide.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
1H-Pyrrol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of several natural products.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and as a solvent in various chemical processes.
作用機序
The mechanism of action of 1H-Pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a precursor to neurotransmitters such as gamma-aminobutyric acid (GABA). Its derivatives may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Pyrrolidine: A fully saturated analog of 1H-Pyrrol-2(3H)-one.
Succinimide: An oxidized form of this compound.
2-Pyrrolidinone: Another name for this compound, emphasizing its lactam structure.
Uniqueness: this compound is unique due to its lactam structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESAWGOYVNHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



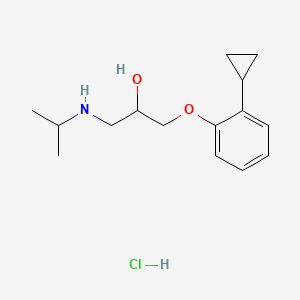

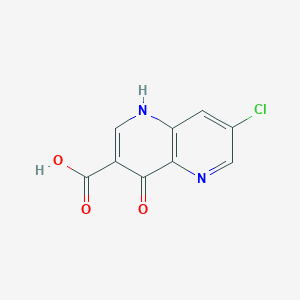

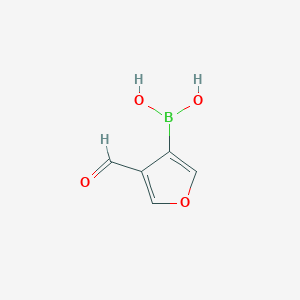



![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)

